2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that includes an imidazole ring, a fluorophenyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the imidazole ring. The process may include the following steps:
Formation of the Imidazole Ring: This can be achieved by reacting a suitable precursor with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group, often using a halogenated fluorophenyl compound and a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the imidazole derivative.
Formation of the Acetamide Moiety: This involves the reaction of the sulfanyl-imidazole compound with an acylating agent, such as acetic anhydride, to form the acetamide group.
Attachment of the Oxolane Moiety: The final step involves the reaction of the acetamide derivative with an oxolane-containing compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to study molecular interactions and biological pathways.
Chemical Research: It serves as a model compound for studying the reactivity of imidazole derivatives and their interactions with various reagents.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide
Uniqueness
The uniqueness of 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the oxolane moiety improves its solubility and bioavailability.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-10-8-15(9-11-17)20-22(26-21(25-20)16-5-2-1-3-6-16)29-14-19(27)24-13-18-7-4-12-28-18/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFDAAUMJVQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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